
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline is a fluorinated derivative of tetrahydroquinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The addition of a fluorine atom and a methyl group to the tetrahydroquinoxaline structure introduces unique chemical properties, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-methyl-1,2-diaminobenzene.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the tetrahydroquinoxaline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding dihydroquinoxaline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions using reagents like sodium hydride (NaH) or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Grignard reagents (RMgX)
Major Products
Oxidation: Quinoxaline derivatives
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted tetrahydroquinoxaline derivatives
科学的研究の応用
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its fluorinated structure.
作用機序
The mechanism of action of (S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The methyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
8-Fluoroquinoxaline: Lacks the tetrahydro structure and methyl group, resulting in different chemical properties.
2-Methylquinoxaline: Lacks the fluorine atom, affecting its reactivity and binding affinity.
Tetrahydroquinoxaline: Lacks both the fluorine and methyl groups, making it less versatile in chemical reactions.
Uniqueness
(S)-8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline stands out due to the combined presence of the fluorine atom and methyl group, which confer unique chemical and biological properties. The fluorine atom enhances binding interactions, while the methyl group increases lipophilicity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H11FN2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
(2S)-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11-12H,5H2,1H3/t6-/m0/s1 |
InChIキー |
USAJCDDEXDAFJC-LURJTMIESA-N |
異性体SMILES |
C[C@H]1CNC2=C(N1)C(=CC=C2)F |
正規SMILES |
CC1CNC2=C(N1)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



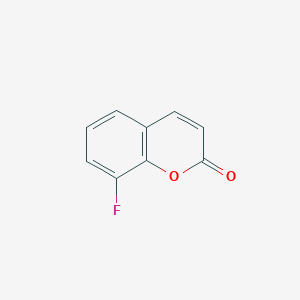
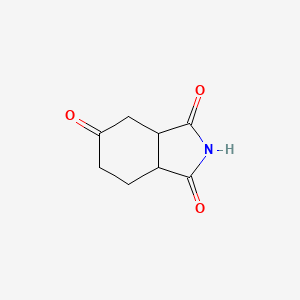

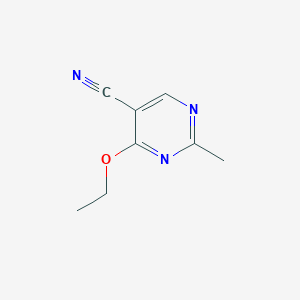
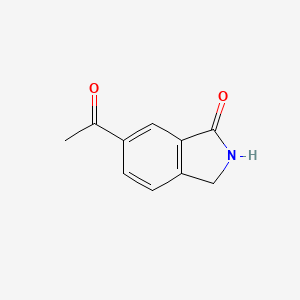

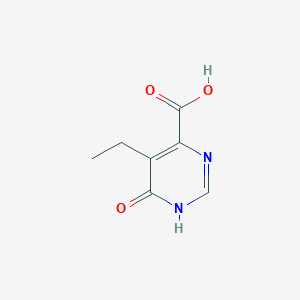


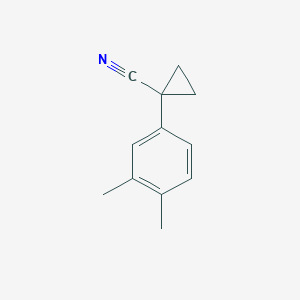

![2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)

